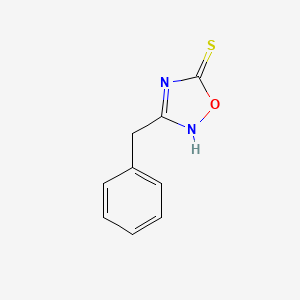![molecular formula C30H31N3O6 B12314616 17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/structure/B12314616.png)
17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 17,20,23,26-tétraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaène-3,5-dione est un composé organique complexe avec une structure unique caractérisée par plusieurs atomes d'oxygène et d'azote disposés dans un squelette hexacyclique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 17,20,23,26-tétraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaène-3,5-dione implique plusieurs étapes, généralement en commençant par la préparation de composés intermédiaires qui contiennent les groupes fonctionnels nécessaires. Les conditions de réaction exigent souvent un contrôle précis de la température, du pH et du choix du solvant pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser l'efficacité et minimiser les coûts. Cela inclut souvent l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et une évolutivité constantes.
Analyse Des Réactions Chimiques
Types de réactions
Le 17,20,23,26-tétraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaène-3,5-dione peut subir diverses réactions chimiques, notamment:
Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.
Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des nucléophiles ou des électrophiles dans des conditions spécifiques.
Réactifs et conditions courants
Agents oxydants: Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs: Borohydrure de sodium, hydrure d'aluminium et de lithium.
Solvants: Acétone, éthanol, dichlorométhane.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxygénés, tandis que la réduction peut produire différents composés hydrogénés.
Applications de recherche scientifique
Le 17,20,23,26-tétraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaène-3,5-dione a plusieurs applications de recherche scientifique:
Chimie: Utilisé comme réactif ou catalyseur en synthèse organique.
Biologie: Investigated for its potential as a biochemical probe or inhibitor.
Médecine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industrie: Utilisé dans le développement de matériaux avancés ou de procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du 17,20,23,26-tétraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaène-3,5-dione implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Cette interaction peut moduler diverses voies biochimiques, conduisant aux effets souhaités. Le mécanisme exact peut varier en fonction de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione has several scientific research applications:
Chemistry: Used as a reagent or catalyst in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials or chemical processes.
Mécanisme D'action
The mechanism of action of 17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired effects. The exact mechanism may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
- 17,20,23,26-Tetraoxa-4,12,14,29,31-pentaazahexacyclo[27.6.1.1 7,14 .0 2,6.0 8,13.0 30,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione .
- 2,5,8,11,14,17,20,23,26,29,32,35,38-Tridecaoxatetracontan-40-ol .
Unicité
Ce qui distingue le 17,20,23,26-tétraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaène-3,5-dione des composés similaires est sa structure hexacyclique unique, qui lui confère des propriétés chimiques et physiques distinctes. Cette unicité le rend particulièrement précieux pour des applications spécifiques dans la recherche et l'industrie.
Propriétés
Formule moléculaire |
C30H31N3O6 |
|---|---|
Poids moléculaire |
529.6 g/mol |
Nom IUPAC |
17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione |
InChI |
InChI=1S/C30H31N3O6/c34-29-27-23-19-32(25-7-3-1-5-21(23)25)9-11-36-13-15-38-17-18-39-16-14-37-12-10-33-20-24(28(27)30(35)31-29)22-6-2-4-8-26(22)33/h1-8,19-20H,9-18H2,(H,31,34,35) |
Clé InChI |
GQZYZXZIMKZCBF-UHFFFAOYSA-N |
SMILES canonique |
C1COCCOCCOCCOCCN2C=C(C3=CC=CC=C32)C4=C(C5=CN1C6=CC=CC=C65)C(=O)NC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![rac-(2R,3R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-methylpiperidine-3-carboxylic acid, cis](/img/structure/B12314545.png)

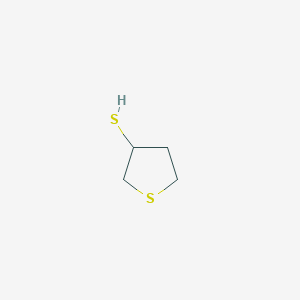
![5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B12314570.png)
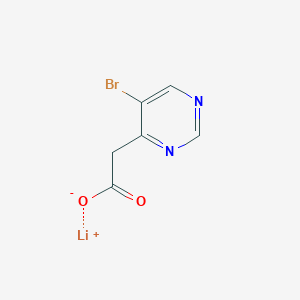
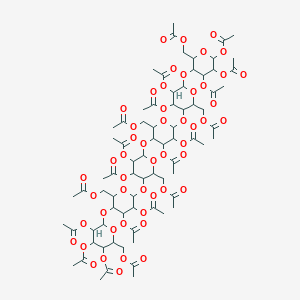
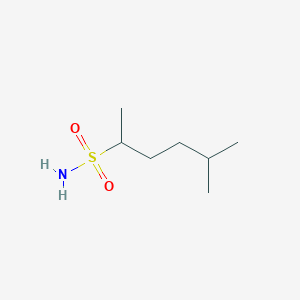
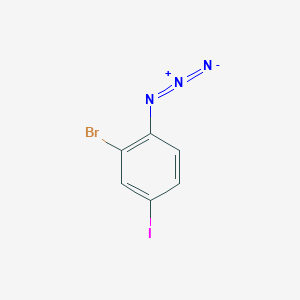
![[2-(11-Acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12314592.png)
![8-Oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B12314594.png)
